molecular formula C14H18N2O2 B5041154 N-cyclohexyl-N'-phenylethanediamide

N-cyclohexyl-N'-phenylethanediamide

Cat. No.: B5041154
M. Wt: 246.30 g/mol
InChI Key: HXPFZEWELFHRDN-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-phenylethanediamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group and a phenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-phenylethanediamide typically involves the reaction of cyclohexylamine with phenylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods: On an industrial scale, the production of N-cyclohexyl-N’-phenylethanediamide can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-N’-phenylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of N-cyclohexyl-N’-phenylethanediamide can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions in aqueous or alcoholic medium.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cyclohexyl-N’-phenylethanediamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential as a ligand in the study of enzyme-substrate interactions. It is also used in the design of bioactive molecules for pharmaceutical applications .

Medicine: N-cyclohexyl-N’-phenylethanediamide has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its activity against certain diseases and conditions, including its role as an anti-inflammatory and analgesic agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the formulation of polymers, resins, and coatings due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-phenylethanediamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in the inhibition of certain enzymes and modulation of signaling pathways .

Comparison with Similar Compounds

    N-cyclohexyl-N’-phenyl-p-phenylenediamine: This compound shares structural similarities with N-cyclohexyl-N’-phenylethanediamide but differs in its chemical properties and applications.

    N,N-dicyclohexylmethylamine: Another related compound with a cyclohexyl group, used in different industrial applications.

Uniqueness: N-cyclohexyl-N’-phenylethanediamide is unique due to its specific combination of cyclohexyl and phenyl groups attached to an ethanediamide backbone. This structural arrangement imparts distinct chemical properties, making it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

N-cyclohexyl-N'-phenyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(15-11-7-3-1-4-8-11)14(18)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPFZEWELFHRDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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